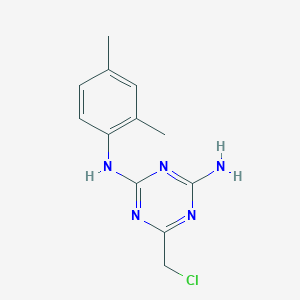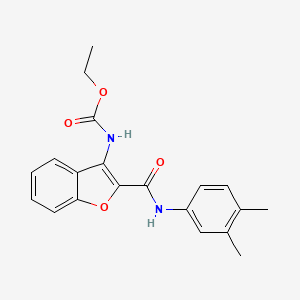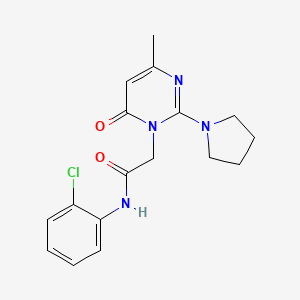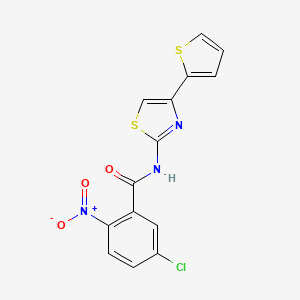![molecular formula C26H21ClF3N3O5S B2684607 Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 887875-95-8](/img/structure/B2684607.png)
Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule, likely used in the field of chemistry or pharmacology . It contains several functional groups, including a chlorophenoxy group, a trifluoromethylphenyl group, and a carboxylate group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized using various methods, including the use of Grignard reagents . In addition, spectroscopic methods such as FT-IR and NMR, as well as elemental analysis, are often used to verify the structure of the synthesized molecule .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various methods, including FT-IR, 1H NMR, 13C NMR spectroscopic methods, and elemental analysis . DFT calculations and NBO calculations are also used to analyze the chemical selectivity and reactivity of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Characterization
One aspect of scientific research on this compound involves its synthesis and characterization. For example, researchers have developed methods for synthesizing related compounds, providing insights into their chemical structures, molecular interactions, and stability. These studies often include crystal and molecular structure analysis through techniques like X-ray diffraction, highlighting the compound's intramolecular hydrogen bonds and π-π interactions that contribute to its stability (Achutha et al., 2017).
Reactivity and Chemical Transformations
Research into the compound's reactivity and chemical transformations reveals its potential as a precursor for various heterocyclic compounds. Studies have shown how alkyl(hetero)aromatic α-hydroxyamino oximes can react with ethyl glyoxylate to form derivatives with significant pharmacological importance. This process highlights the compound's utility in synthesizing novel heterocyclic compounds, expanding its applications in medicinal chemistry (Nikolaenkova et al., 2019).
Potential Antimicrobial Activity
Another critical area of research is exploring the compound's potential antimicrobial activity. The synthesis and characterization of related compounds have provided valuable insights into their pharmacological importance. For instance, specific derivatives have been studied for their antimicrobial properties, offering a foundation for developing new antimicrobial agents (Achutha et al., 2017).
Pharmacological Applications
The compound's structural complexity and chemical versatility also suggest potential pharmacological applications. Although explicit studies on "Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate" and its direct pharmacological applications were not found, related research indicates a promising area for developing novel therapeutic agents. The synthesis of similar compounds and their enzymatic activity investigations reveal the broader potential of such molecules in enhancing biochemical processes and targeting specific diseases (Abd et al., 2008).
Propiedades
IUPAC Name |
ethyl 5-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClF3N3O5S/c1-4-37-23(35)20-18-13-39-21(31-24(36)25(2,3)38-17-11-7-15(27)8-12-17)19(18)22(34)33(32-20)16-9-5-14(6-10-16)26(28,29)30/h5-13H,4H2,1-3H3,(H,31,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJRWGJOULELQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClF3N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-methylphenyl)methyl]-6-oxo-1H-pyridazine-3-carboxamide](/img/structure/B2684527.png)

![4-(3-Butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2684533.png)




![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2684539.png)
![1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2684541.png)


